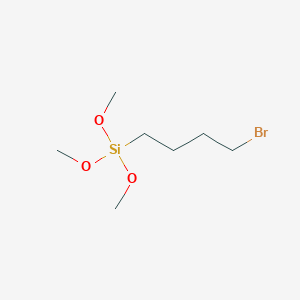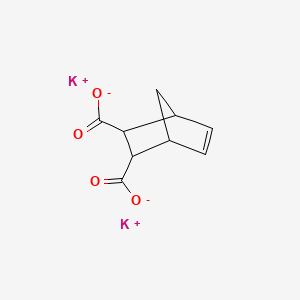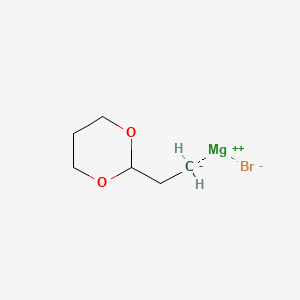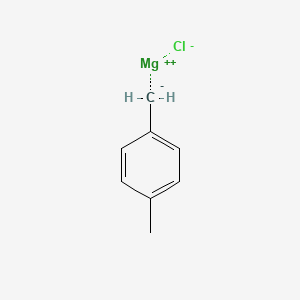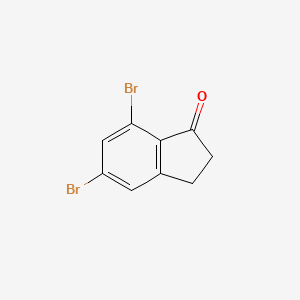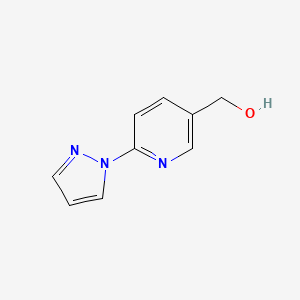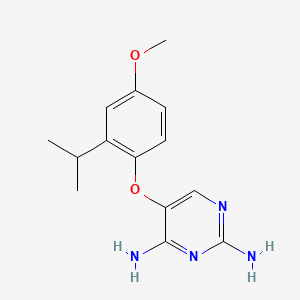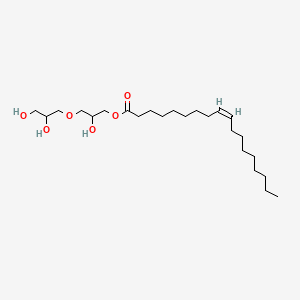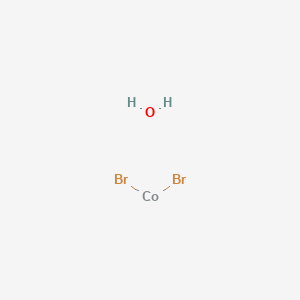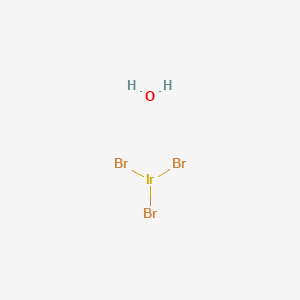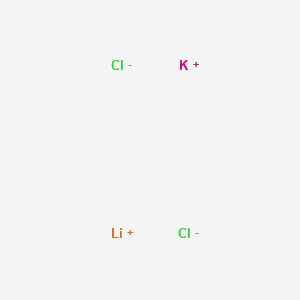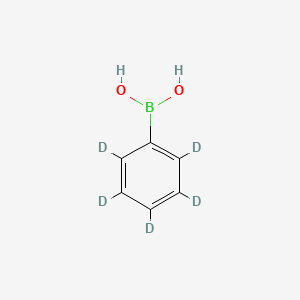
Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate is a useful research compound. Its molecular formula is C16H25F6N3PRu and its molecular weight is 505.4 g/mol. The purity is usually 95%.
The exact mass of the compound Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrosilylation of Alkynes
- Summary of Application: This compound is used as a catalyst for the hydrosilylation of internal and terminal alkynes .
- Methods of Application: While the exact procedures can vary, generally, the catalyst is mixed with the alkyne and the hydrosilane in a suitable solvent. The reaction mixture is then heated to initiate the reaction .
- Results or Outcomes: The outcome of this reaction is the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of the alkyne, forming a vinylsilane .
Cycloisomerization of Diynes
- Summary of Application: This compound is also used as a catalyst for the cycloisomerization of diynes .
- Methods of Application: In a typical procedure, the catalyst is added to a solution of the diyne in a suitable solvent. The reaction is then heated to promote cyclization .
- Results or Outcomes: The result of this reaction is the formation of a cyclic compound from the linear diyne .
Transformation of Alcohols to Amides
- Summary of Application: It is used as a ligand in “one-pot” iridium-catalyzed transformation of alcohols to amides .
- Methods of Application: The alcohol, amine, and catalyst are combined in a single reaction vessel and heated. The alcohol is converted to an amide in a single step without the need for isolation of intermediates .
- Results or Outcomes: The result of this reaction is the direct conversion of an alcohol to an amide, which is a valuable transformation in organic synthesis .
Synthesis of Furans from Bis(Alkynes) and DMSO
- Summary of Application: This compound is used as a catalyst for the synthesis of furans from bis(alkynes) and dimethyl sulfoxide (DMSO) .
- Methods of Application: The catalyst, bis(alkynes), and DMSO are combined in a reaction vessel and heated to promote the reaction .
- Results or Outcomes: The result of this reaction is the formation of furan compounds .
Metal Organic Chemical Vapor Deposition of Iron
- Summary of Application: It is used as a growth modifier chemical during metal organic chemical vapor deposition of iron from iron pentacarbonyl .
- Methods of Application: In a typical procedure, the compound is introduced into the reaction chamber along with iron pentacarbonyl. The mixture is then heated to vaporize the precursors and deposit iron onto a substrate .
- Results or Outcomes: The result of this process is the deposition of iron onto a substrate, which can be used in various applications such as the fabrication of electronic devices .
Regeneration of Nicotinamide Adenine Dinucleotide
- Summary of Application: It acts as an electron mediator in the regeneration process of nicotinamide adenine dinucleotide .
- Methods of Application: The compound is added to a solution containing nicotinamide adenine dinucleotide (NAD) and a suitable reducing agent. The mixture is then stirred to promote the regeneration of NAD .
- Results or Outcomes: The result of this process is the regeneration of NAD, which is a crucial cofactor in many biochemical reactions .
Radical Cation Catalyzed Cycloaddition Reaction with Allenes
- Summary of Application: This compound undergoes a radical cation catalyzed cycloaddition reaction with allenes .
- Methods of Application: The compound and allene are combined in a reaction vessel and heated to promote the reaction .
- Results or Outcomes: The result of this reaction is the formation of a Diels-Alder product .
Metal Organic Chemical Vapor Deposition of Iron
- Summary of Application: It is used as a growth modifier chemical during metal organic chemical vapor deposition of iron from iron pentacarbonyl .
- Methods of Application: In a typical procedure, the compound is introduced into the reaction chamber along with iron pentacarbonyl. The mixture is then heated to vaporize the precursors and deposit iron onto a substrate .
- Results or Outcomes: The result of this process is the deposition of iron onto a substrate, which can be used in various applications such as the fabrication of electronic devices .
properties
CAS RN |
99604-67-8 |
|---|---|
Product Name |
Acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate |
Molecular Formula |
C16H25F6N3PRu |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
acetonitrile;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate |
InChI |
InChI=1S/C10H16.3C2H3N.F6P.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;1-7(2,3,4,5)6;/h6H,1-5H3;3*1H3;;/q;;;;-1;+1 |
InChI Key |
IYEMDYLFXFMECZ-UHFFFAOYSA-N |
SMILES |
CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+] |
Canonical SMILES |
CC#N.CC#N.CC#N.CC1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



